molecular formula C12H11BrClN5O2 B2789948 7-(5-Bromo-2-chloropyridine-3-carbonyl)-2-methyl-2h,3h,5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazin-3-one CAS No. 1798698-78-8

7-(5-Bromo-2-chloropyridine-3-carbonyl)-2-methyl-2h,3h,5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazin-3-one

Cat. No.: B2789948
CAS No.: 1798698-78-8
M. Wt: 372.61
InChI Key: OCRRVUFPHWCTAA-UHFFFAOYSA-N
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Description

7-(5-Bromo-2-chloropyridine-3-carbonyl)-2-methyl-2h,3h,5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-Bromo-2-chloropyridine-3-carbonyl)-2-methyl-2h,3h,5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 5-bromo-2-chloropyridine, is reacted with a suitable carbonyl compound under specific conditions to form the pyridine derivative.

    Cyclization: The pyridine derivative undergoes cyclization with a triazole precursor to form the triazolopyridine core.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

7-(5-Bromo-2-chloropyridine-3-carbonyl)-2-methyl-2h,3h,5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

7-(5-Bromo-2-chloropyridine-3-carbonyl)-2-methyl-2h,3h,5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(5-Bromo-2-chloropyridine-3-carbonyl)-2-methyl-2h,3h,5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyridine-3-carbonitrile: A related pyridine derivative with similar structural features.

    Pyrazolo[3,4-d]pyrimidine: Another triazole-containing compound with potential biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar triazole core structure.

Uniqueness

7-(5-Bromo-2-chloropyridine-3-carbonyl)-2-methyl-2h,3h,5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazin-3-one is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

7-(5-bromo-2-chloropyridine-3-carbonyl)-2-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN5O2/c1-17-12(21)19-3-2-18(6-9(19)16-17)11(20)8-4-7(13)5-15-10(8)14/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRRVUFPHWCTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N2CCN(CC2=N1)C(=O)C3=C(N=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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